2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-phenyl-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
The compound 2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-phenyl-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile belongs to the pyrano[3,2-c]pyridine family, characterized by a fused pyran-pyridine core. Its structure includes a hydroxyethyl group at position 6, methyl at position 7, phenyl at position 4, and a cyano group at position 3. This article compares this compound with structurally similar derivatives, focusing on substituent variations, synthetic methods, and physical properties.
Properties
IUPAC Name |
2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-phenyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11-9-14-16(18(23)21(11)7-8-22)15(12-5-3-2-4-6-12)13(10-19)17(20)24-14/h2-6,9,15,22H,7-8,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHOYRWTHZZYGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3)C(=O)N1CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-phenyl-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile (CAS Number: 884215-59-2) is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 323.3 g/mol. The structure features a pyrano[3,2-c]pyridine core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrano[3,2-c]pyridine compounds exhibit significant anticancer properties. A related study identified a series of 2-amino-4-aryl-5-oxo derivatives that showed high antiproliferative activity against various human tumor cell lines. Notably, compounds in this series led to microtubule disruption and G2/M cell cycle arrest in melanoma cells, suggesting a mechanism involving interference with mitotic processes .
Case Studies
- Antiproliferative Activity : The antiproliferative effects of several derivatives were evaluated using MTT assays across multiple cancer cell lines. For instance:
-
Mechanism of Action : The mechanisms underlying the anticancer activity include:
- Centrosome De-clustering : Treatment with certain compounds resulted in an increase in multipolar mitotic spindles, indicating improper chromosome alignment and potential cell death due to mitotic errors.
- Antiangiogenic Effects : In vitro and in vivo studies revealed that these compounds significantly reduced angiogenesis, which is critical for tumor growth and metastasis .
Research Findings
A comprehensive evaluation of the biological activity of this compound has yielded several key findings:
Scientific Research Applications
Anticancer Activity
Research indicates that pyrano[3,2-c]pyridine derivatives exhibit anticancer properties. Studies have shown that compounds similar to 2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-phenyl have the ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against a range of pathogens. Its efficacy against bacteria and fungi suggests potential as a therapeutic agent in treating infectious diseases. The specific mechanisms often involve disruption of microbial cell wall synthesis or interference with metabolic pathways.
Neuroprotective Effects
Recent studies suggest that compounds in this class may offer neuroprotective benefits, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's. The neuroprotective effects are hypothesized to arise from antioxidant properties and modulation of neuroinflammatory responses.
Agricultural Use
Due to its biological activity, there is potential for this compound to be developed as a biopesticide or fungicide. Its ability to inhibit the growth of certain plant pathogens could be harnessed to protect crops without the adverse effects associated with synthetic chemicals.
Material Science
The structural properties of pyrano[3,2-c]pyridines make them candidates for use in developing new materials with specific optical or electronic properties. Research into their application in organic electronics and photonic devices is ongoing.
Case Study 1: Anticancer Research
A study conducted on a series of pyrano[3,2-c]pyridine derivatives found that one variant showed significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM. This highlights the potential for further development into anticancer drugs.
Case Study 2: Antimicrobial Efficacy
In vitro testing revealed that 2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-phenyl exhibited substantial activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 16 µg/mL respectively. This positions it as a promising candidate for further exploration in antimicrobial therapies.
Comparison with Similar Compounds
Substituent Variations at Key Positions
Position 4 (Aryl Groups)
- Target Compound : Phenyl group (electron-neutral).
- : 2-Chlorophenyl (electron-withdrawing) enhances electrophilicity and may improve binding to biological targets .
- : 2-Fluorophenyl (moderate electron-withdrawing) balances lipophilicity and polarity .
- : 2,3-Dimethoxyphenyl (electron-donating) increases solubility in polar solvents due to methoxy groups .
Position 6 (Alkyl/Substituted Alkyl Chains)
- Target Compound : 2-Hydroxyethyl (polar, hydrophilic).
- : Phenethyl (hydrophobic) reduces solubility but enhances membrane permeability .
- : Dimethylaminoethyl (basic, ionizable) improves water solubility at acidic pH .
Position 3 (Cyano Group)
- The cyano group is conserved across most analogs, contributing to electron deficiency at the pyran ring, facilitating nucleophilic attacks or hydrogen bonding.
Physical Properties
- Melting Points : Higher melting points (e.g., 274–276°C in ) correlate with nitro groups (strong intermolecular dipole interactions) . Hydroxyethyl (target) and hydroxymethyl () groups likely reduce melting points due to hydrogen bonding disruption in crystal lattices .
Preparation Methods
Core Structure Formation via One-Pot Synthesis
The pyrano[3,2-c]pyridine core is typically constructed through a one-pot, three-component reaction involving a pyridone derivative, malononitrile, and an aromatic aldehyde. For example, 4-hydroxy-1,6-dimethylpyridin-2(1H)-one serves as the starting material, reacting with malononitrile and benzaldehyde in ethanol under reflux conditions. Triethylamine (0.05 mL per 0.8 mmol substrate) catalyzes the reaction, facilitating Knoevenagel condensation and subsequent cyclization. The hydroxyethyl group at position 6 is introduced via a hydroxyethyl-substituted aldehyde, such as 2-hydroxyethylbenzaldehyde, which participates in the cyclization step to form the fused pyran ring.
Reaction Conditions:
Role of Aldehyde Substrates
Post-Cyclization Functionalization
Protection-Deprotection Strategies
To prevent undesired side reactions, the hydroxyl group is often protected as a tert-butyldimethylsilyl (TBS) ether during synthesis. After cyclization, the TBS group is removed using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF), yielding the free hydroxyethyl derivative.
Catalytic and Solvent Effects
Catalyst Screening
Triethylamine remains the preferred catalyst for condensation reactions due to its ability to deprotonate malononitrile, enhancing nucleophilicity. Alternative bases, such as piperidine or DBU, result in slower kinetics or lower yields (50–65%).
Solvent Optimization
Ethanol’s polarity and boiling point make it ideal for precipitating the product directly from the reaction mixture, simplifying purification. Substituting ethanol with acetonitrile or dichloromethane reduces yields by 20–30% due to poor solubility of intermediates.
Analytical and Purification Techniques
Spectroscopic Characterization
Purification Methods
-
Recrystallization: Products are recrystallized from ethanol or DMF to achieve >98% purity.
-
Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent resolves regioisomers.
Comparative Analysis of Synthetic Routes
Mechanistic Insights
Cyclization Pathway
The reaction proceeds via Knoevenagel condensation between the aldehyde and malononitrile, forming an α,β-unsaturated nitrile. Subsequent Michael addition of the pyridone’s enolate to this intermediate generates the pyran ring, with the hydroxyethyl group positioned at C6 via steric control.
Byproduct Formation
Competing pathways may yield des-hydroxyethyl analogs or dimerized products. These are minimized by maintaining a 1:1:1 stoichiometry and rapid cooling after reflux.
Scalability and Industrial Considerations
Q & A
Q. What are the common synthetic routes for synthesizing this compound?
The compound is typically synthesized via multicomponent reactions (MCRs), leveraging aromatic aldehydes, malononitrile, and cyclic ketones. For example:
- A three-component reaction involving substituted benzaldehydes, ammonium acetate, and malononitrile in ethanol under reflux (48–50 hours) yields structurally similar pyridine-carbonitrile derivatives .
- Ionic liquid catalysts like [Et₃NH][HSO₄] can enhance reaction efficiency by promoting cyclocondensation, as demonstrated in pyrano[2,3-c]pyrazole synthesis (Table 1: yields 85–92%) .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- ¹H NMR : To confirm substituent positions and hydrogen environments. For example, methyl groups resonate at δ 3.08–3.36 ppm, and aromatic protons appear as multiplet signals (δ 7.15–8.15 ppm) .
- HPLC : For purity assessment (>98% purity is standard in academic studies) .
- Melting Point Analysis : Discrepancies between observed and literature values (e.g., 219–222 °C vs. 210 °C) may indicate polymorphic forms or impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
Methodological strategies include:
- Catalyst Screening : Ionic liquids (e.g., [Et₃NH][HSO₄]) reduce reaction time and improve regioselectivity .
- Solvent-Free Synthesis : Solid sodium ethoxide under solvent-free conditions achieves quantitative yields in related pyrano-pyridine systems .
- Computational Pre-Screening : Quantum chemical calculations (e.g., DFT) predict optimal reaction pathways, reducing trial-and-error experimentation .
Q. How can contradictions in spectral data (e.g., NMR or XRD) be resolved?
- Variable-Temperature NMR : Resolves dynamic effects causing peak splitting or broadening .
- 2D NMR (COSY, HSQC) : Assigns overlapping aromatic signals and confirms carbon-nitrogen connectivity .
- XRD Crystallography : Resolves ambiguities in substituent orientation, especially for stereocenters in the pyrano ring .
Q. What computational methods predict the compound’s reactivity or biological activity?
- Reaction Path Search : Tools like GRRM or AFIR map transition states and intermediates, guiding experimental design .
- Docking Studies : Molecular docking with target proteins (e.g., kinases) predicts binding affinity, prioritized via QSAR models .
Data Contradiction Analysis
Q. How to address discrepancies in melting points or chromatographic retention times?
Q. What strategies validate the compound’s stability under physiological conditions?
- pH-Dependent Degradation Studies : Incubate the compound in buffers (pH 1–10) and monitor decomposition via LC-MS .
- Forced Degradation : Expose to heat (60°C), light (UV), and oxidants (H₂O₂) to identify degradation products .
Methodological Innovations
Q. How can green chemistry principles be applied to its synthesis?
Q. What advanced separation techniques purify complex reaction mixtures?
- High-Speed Countercurrent Chromatography (HSCCC) : Resolves closely related pyrano-pyridine isomers using hexane/ethyl acetate/water solvent systems .
- Membrane Technologies : Nanofiltration membranes exclude high-MW impurities while retaining the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
